1-(Imidazo[1,5-a]pyridin-8-yl)ethanone

Photophysics Dye Design Electron-Donor Strength

1-(Imidazo[1,5-a]pyridin-8-yl)ethanone (CAS 1545329-02-9, molecular formula C₉H₈N₂O, molecular weight 160.17 g/mol) is a heterocyclic building block belonging to the imidazo[1,5-a]pyridine family—a [5,6]-fused nitrogen-bridgehead bicyclic system that combines an imidazole ring with a pyridine moiety. The imidazo[1,5-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, with demonstrated utility across FGF receptor antagonism, IRAP inhibition, 5-HT₄ receptor partial agonism, IDO/TDO inhibition, and as a versatile platform for stable N-heterocyclic carbene ligands.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
Cat. No. B11921714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Imidazo[1,5-a]pyridin-8-yl)ethanone
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CN2C1=CN=C2
InChIInChI=1S/C9H8N2O/c1-7(12)8-3-2-4-11-6-10-5-9(8)11/h2-6H,1H3
InChIKeyRSRWRDXIWSQEJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Imidazo[1,5-a]pyridin-8-yl)ethanone – Chemical Identity, Scaffold Class, and Procurement Context for Research Selection


1-(Imidazo[1,5-a]pyridin-8-yl)ethanone (CAS 1545329-02-9, molecular formula C₉H₈N₂O, molecular weight 160.17 g/mol) is a heterocyclic building block belonging to the imidazo[1,5-a]pyridine family—a [5,6]-fused nitrogen-bridgehead bicyclic system that combines an imidazole ring with a pyridine moiety [1]. The imidazo[1,5-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, with demonstrated utility across FGF receptor antagonism, IRAP inhibition, 5-HT₄ receptor partial agonism, IDO/TDO inhibition, and as a versatile platform for stable N-heterocyclic carbene ligands [2]. The compound features an acetyl substituent at the C8 position of the pyridine ring, a regiochemical arrangement that imparts distinct reactivity and synthetic utility compared to the more common C1- or C3-substituted analogs [3]. Commercially available at ≥98% purity from multiple suppliers, this compound serves primarily as a key intermediate for downstream derivatization in pharmaceutical R&D programs .

Why Regioisomeric and Scaffold Analogs Cannot Substitute 1-(Imidazo[1,5-a]pyridin-8-yl)ethanone Without Experimental Revalidation


Within the imidazopyridine family, the position of nitrogen atoms in the fused ring system fundamentally governs electronic character: imidazo[1,5-a]pyridine functions as a stronger electron-donor with cyanine-like character, whereas the isomeric imidazo[1,2-a]pyridine exhibits purely dipolar behavior [1]. This electronic divergence directly impacts photophysical properties, metal coordination geometry, and target-binding pharmacophores. Furthermore, the C8 acetyl substitution confers distinct reactivity compared to the C1 regioisomer (CAS 173344-98-4): the C1 position is the primary site for electrophilic substitution, while C8 is accessible only under specific lithiation or C–H activation conditions [2]. The 8-substituted imidazo[1,5-a]pyridines occupy a unique structural niche validated by multiple independent pharmaceutical patent families—including FGF antagonists, IDO/TDO inhibitors, and cardiotonic agents—each demonstrating that the 8-position substitution pattern is critical for target engagement [3]. Generic substitution with a different regioisomer or scaffold analog risks loss of the specific electronic, steric, and pharmacophoric properties that make this compound valuable as a synthetic intermediate.

Quantitative Differentiation Evidence: 1-(Imidazo[1,5-a]pyridin-8-yl)ethanone vs. Closest Analogs and Alternatives


Scaffold-Level Electronic Differentiation: Imidazo[1,5-a]pyridine Displays Stronger Electron-Donor Character and Cyanine-Like Photophysics Compared to Imidazo[1,2-a]pyridine

In a systematic head-to-head comparison of the two isomeric 10-π electron nitrogen-bridgehead systems, imidazo[1,5-a]pyridine derivatives (IIIa, IVa) displayed cyanine-like character with intense absorption and higher quantum yields of emission, whereas the corresponding imidazo[1,2-a]pyridine derivatives (Ia, IIa) were purely dipolar [1]. The observed gradual red shift in optical properties across the series (IIb < Ib < IIIb < IVb) and (IIa < Ia < IIIa < IVa) quantitatively confirms the stronger electron-donor character of the imidazo[1,5-a]pyridine scaffold [1].

Photophysics Dye Design Electron-Donor Strength

In Vivo FGF Antagonism Potency: Imidazo[1,5-a]pyridine Scaffold Achieves Maximal Efficacy at 5-Fold Lower Dose than Indolizine Alternatives

In comparative in vivo mouse models of FGF antagonism, imidazo[1,5-a]pyridine derivatives achieved maximum pharmacological activity at a dose of 10 mg/kg, whereas the structurally related indolizine series (described in WO 03/084956 and WO 2005/028476) required a 5-fold higher dose of 50 mg/kg to produce the same level of effect [1]. This 5× potency advantage is explicitly attributed to the imidazo[1,5-a]pyridine core scaffold itself and was described as a surprising finding by the inventors [1].

FGF Receptor Antagonism In Vivo Pharmacology Scaffold Selection

C8-Specific C–H Activation Without Directing Groups: A Regioselective Synthetic Handle Absent at C1 or C3

A cooperative nickel–aluminum catalytic system enables direct and remote C–H alkenylation of imidazo[1,5-a]pyridines exclusively at the C8 position without requiring installation of a directing group . This stands in mechanistic contrast to the AlMe₃-mediated system, where exclusion of AlMe₃ switches selectivity to the C3 position, and to other catalytic conditions that favor C5 alkenylation [1]. The C8-selective protocol was demonstrated across a scope of 5-aryl- and 3-arylimidazopyridines using sterically hindered alkynes .

C–H Activation Regioselective Functionalization Late-Stage Derivatization

Imidazo[1,5-a]pyridine-8-carbonyl Moiety as a Validated Pharmacophoric Building Block in Clinical-Stage Structural Biology: SARS-CoV-2 Mpro Co-Crystal Structure at 1.40 Å Resolution

The imidazo[1,5-a]pyridin-8-yl carbonyl motif has been experimentally validated in a high-resolution (1.40 Å) X-ray co-crystal structure of SARS-CoV-2 main protease (Mpro) in complex with an inhibitor bearing the [(4R)-imidazo[1,5-a]pyridin-8-yl]methanone scaffold (PDB ID: 9DDG) [1]. The electron density map confirms specific binding interactions between the imidazo[1,5-a]pyridin-8-yl moiety and the protease active site, demonstrating the structural competency of this exact regioisomeric attachment point for target engagement [1]. By comparison, analogous scaffolds with different imidazopyridine regioisomers would present altered vectors for key binding interactions.

Structural Biology SARS-CoV-2 Mpro Crystallography

Synthetic Accessibility Advantage: Transition-Metal-Free, One-Pot Gram-Scale Synthesis from 2-Pyridyl Ketones and Alkylamines

The imidazo[1,5-a]pyridine core—including derivatives with substituents accessible at the C8 position—can be efficiently synthesized via an I₂-mediated oxidative sp³ C–H amination from 2-pyridyl ketones and alkylamines in the presence of NaOAc [1]. This transition-metal-free protocol operates under operationally simple conditions, can be carried out on gram scale, and provides access to a variety of imidazo[1,5-a]pyridine derivatives in a one-pot manner [1]. In contrast, syntheses of related imidazo[1,2-a]pyridine scaffolds frequently require transition-metal catalysts, multi-step sequences, or harsher dehydrogenation conditions (e.g., sulfur in refluxing dichlorobenzene or Pd/C in nitrobenzene at 200 °C for the fully unsaturated 1,5-a system) [2].

Synthetic Methodology Process Chemistry Building Block Supply

Regioisomeric Differentiation: C8 vs. C1 Position Dictates Reactivity Profile and Downstream Derivatization Pathways

The electronic landscape of imidazo[1,5-a]pyridine is inherently regiodivergent: electrophilic substitution occurs preferentially at C1, and when C1 is unsubstituted, C3 in the five-membered ring is the next most favored position [1]. The C8 position is electronically distinct—it is the preferred site for lithiation only when C3 is blocked, and in such cases, reaction occurs at either C5 or C8 depending on peri-substituent directing effects [1]. A 1-(imidazo[1,5-a]pyridin-8-yl)ethanone therefore possesses an acetyl group at a position that is inherently less reactive toward electrophilic reagents compared to the C1 regioisomer (1-(imidazo[1,5-a]pyridin-1-yl)ethanone, CAS 173344-98-4) [1]. This differential reactivity confers distinct chemoselectivity in downstream transformations.

Regiochemistry Electrophilic Substitution Synthetic Strategy

Priority Application Scenarios Where 1-(Imidazo[1,5-a]pyridin-8-yl)ethanone Delivers Demonstrable Advantage Over Analogs


FGF Receptor Antagonist Lead Optimization Programs Requiring Maximized In Vivo Potency

Drug discovery teams pursuing FGF receptor antagonists should prioritize the imidazo[1,5-a]pyridine scaffold over indolizine alternatives. As demonstrated in comparative in vivo mouse models, imidazo[1,5-a]pyridine derivatives achieve maximum FGF antagonism at 10 mg/kg versus 50 mg/kg for indolizine-based compounds—a 5-fold potency advantage directly tied to the core scaffold [1]. The 8-acetyl building block serves as a versatile entry point for installing the R-substituents at positions 5–8 that are specified in the patent claims for this therapeutic class [1].

Structure-Based Design of SARS-CoV-2 Mpro and Related Viral Protease Inhibitors

The imidazo[1,5-a]pyridin-8-yl carbonyl moiety has been crystallographically validated at 1.40 Å resolution in complex with SARS-CoV-2 Mpro (PDB: 9DDG), confirming specific binding interactions at atomic resolution [2]. Medicinal chemistry groups developing non-covalent Mpro inhibitors can use 1-(imidazo[1,5-a]pyridin-8-yl)ethanone as a key intermediate for structure–activity relationship exploration around this validated pharmacophoric attachment point, with confidence that this exact C8 regioisomer supports productive target engagement [2].

Design of D-π-A Fluorescent Dyes and Optoelectronic Materials Requiring Strong Electron-Donor Character

For dye-sensitized and optoelectronic applications, the imidazo[1,5-a]pyridine scaffold provides cyanine-like character with stronger electron-donating capability and higher emission quantum yields compared to the purely dipolar imidazo[1,2-a]pyridine isomer [3]. The C8 acetyl substituent offers a conjugation-ready carbonyl handle for incorporation into D-π-A architectures via condensation or Wittig-type chemistry, enabling systematic tuning of HOMO–LUMO gaps unavailable with the C1 regioisomer due to its differing electronic environment [3].

Late-Stage Diversification via C8-Directed C–H Functionalization in Complex Molecule Synthesis

The C8 position of imidazo[1,5-a]pyridine is uniquely susceptible to cooperative Ni–Al-catalyzed C–H alkenylation without directing groups . Researchers employing late-stage functionalization strategies can leverage the pre-installed C8 acetyl group of the target compound as both a synthetic handle for initial derivatization and as a steric/electronic modulator that preserves C8 reactivity for subsequent C–H activation steps—a strategy that is not accessible with C1- or C3-substituted analogs due to their competing reactivity under electrophilic or metalation conditions .

Quote Request

Request a Quote for 1-(Imidazo[1,5-a]pyridin-8-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.